CIL56 -

CIL56

Catalog Number: EVT-264743
CAS Number:
Molecular Formula: C23H27N3O5S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CIL56, or caspase-independent lethal 56, is a synthetic oxime compound identified through phenotypic screening for inducers of nonapoptotic cell death. [] This small molecule serves as a valuable tool in cell biology research for investigating novel cell death pathways and their underlying biochemical mechanisms. [] CIL56 is not a naturally occurring compound and does not have a classification in biological systems outside of its use as a research tool.

Verteporfin

Compound Description: Verteporfin is a benzoporphyrin derivative used in photodynamic therapy to treat neovascular age-related macular degeneration. It functions by inhibiting the transcriptional activity of Yes-associated protein (YAP). []

Relevance: Similar to CIL56, Verteporfin exhibits inhibitory effects on YAP activity. Both compounds were used in a study investigating the role of YAP in cardiomyocyte proliferation, highlighting their shared ability to modulate this cellular process. []

CHIR99021

Compound Description: CHIR99021 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It is frequently employed in research to study the Wnt signaling pathway and the role of GSK-3 in various cellular processes, including cell proliferation. []

Relevance: While not structurally related to CIL56, CHIR99021 was used alongside CIL56 in a study on cardiomyocyte proliferation. This research investigated the combined effects of GSK-3 inhibition (using CHIR99021) and YAP inhibition (using CIL56) on cardiomyocyte proliferation, suggesting a potential interplay between these pathways. []

BIO

Compound Description: BIO (6-Bromoindirubin-3'-oxime) is another potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It is often used in research to study similar pathways as CHIR99021. []

Relevance: BIO, similar to CHIR99021, was used in conjunction with CIL56 to explore cardiomyocyte proliferation. The study examined the effects of inhibiting GSK-3 (using BIO) in combination with YAP inhibition (using CIL56), suggesting a possible relationship between these pathways in regulating cardiomyocyte proliferation. []

XMU-MP-1

Compound Description: XMU-MP-1 is an inhibitor of Hippo kinases MST1/2. By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation and inactivation of YAP, leading to increased YAP activity. []

Relevance: XMU-MP-1 serves as a tool to understand the impact of YAP activation, contrasting with CIL56, which inhibits YAP activity. This difference in their modes of action on YAP allows researchers to study the role of YAP activation and inhibition in cellular processes, including endothelial-to-mesenchymal transition (EndMT). []

Palmitate

Compound Description: Palmitate is a saturated fatty acid and a major component of palmitoyl-ceramide, a ceramide species linked to cell death processes. []

Relevance: CIL56 treatment was found to cause a significant increase in palmitoyl-ceramide, indicating a potential role for palmitate in the mechanism of CIL56-induced cell death. []

Sphingosine

Compound Description: Sphingosine is a long-chain aliphatic amino alcohol that serves as a precursor for various sphingolipids, including ceramides. It is a central molecule in the sphingolipid metabolic pathway. []

Relevance: The research identified Trans-2-enoyl-CoA reductase (TECR) as crucial for CIL56-induced cell death. Importantly, the study found that TECR plays a non-canonical role in converting sphingosine to palmitate within the sphingosine-to-glycerophospholipid pathway. This suggests that the sphingosine-to-palmitate conversion process, potentially involving sphingosine itself, is important for CIL56-induced cell death. []

Source and Classification

CIL56 was discovered during a screening process aimed at identifying compounds that induce cell death in various cancer cell lines. Its classification as an antineoplastic agent highlights its potential role in cancer therapy, particularly in overcoming resistance mechanisms seen in therapy-resistant cancer cells. The compound is notably linked to the regulation of acetyl-CoA carboxylase alpha (ACACA), a key enzyme in fatty acid synthesis, which plays a crucial role in tumor cell survival .

Molecular Structure Analysis

The molecular structure of CIL56 is characterized by its ability to interact with lipid metabolic pathways. While the exact molecular formula and structure have not been explicitly detailed in the literature, it is known to influence the activity of ACACA, leading to alterations in fatty acid metabolism within treated cells.

Structural Characteristics

  • Functional Groups: CIL56 contains functional groups that facilitate its interaction with lipid metabolism enzymes.
  • Conformational Flexibility: The compound exhibits conformational flexibility, which may enhance its binding affinity to target proteins involved in lipid synthesis.

Analytical Techniques

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to elucidate the structural features of compounds like CIL56.

Chemical Reactions Analysis

CIL56 participates in various chemical reactions primarily related to lipid metabolism and ferroptosis induction. Its mechanism involves:

  • Inhibition of Fatty Acid Breakdown: CIL56 appears to inhibit mitochondrial β-oxidation by increasing malonyl-CoA levels, leading to an accumulation of fatty acids within cells .
  • Induction of Ferroptosis: As a ferroptosis inducer, CIL56 promotes lipid peroxidation, particularly affecting polyunsaturated fatty acids, which are prone to oxidative damage .

Relevant Parameters

  • Concentration: Effective concentrations for inducing cell death have been reported around 6.5 μM.
  • Treatment Duration: Optimal exposure times vary but are generally within the range of 24–48 hours for significant effects on cell viability.
Mechanism of Action

The primary mechanism of action for CIL56 involves its interaction with metabolic pathways that regulate cell death:

  1. ACACA Activation: CIL56 stimulates ACACA activity, enhancing the conversion of acetyl-CoA to malonyl-CoA, which is crucial for fatty acid synthesis.
  2. Metabolic Shift: This metabolic shift leads to altered levels of various metabolites, resulting in cellular stress and ultimately cell death.
  3. Ferroptosis Induction: By promoting lipid peroxidation and disrupting redox balance within cells, CIL56 effectively triggers ferroptosis—a form of regulated cell death distinct from apoptosis .

Data Insights

Mass spectrometry analyses have shown significant alterations in metabolite profiles upon treatment with CIL56, indicating its profound impact on cellular metabolism .

Physical and Chemical Properties Analysis

CIL56 exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Not specified; further characterization studies would be necessary.
  • pH Stability Range: Typically assessed during formulation development but not detailed in current literature.
Applications

CIL56 holds promise for various scientific applications:

  • Cancer Therapy: Its ability to induce cell death through unique mechanisms makes it a candidate for developing novel cancer therapeutics.
  • Metabolic Research: Understanding its effects on lipid metabolism can provide insights into metabolic disorders associated with cancer progression.
  • Ferroptosis Studies: As a potent inducer of ferroptosis, CIL56 can serve as a tool for investigating this form of regulated cell death and its implications in cancer biology .
Introduction to CIL56 in Non-Apoptotic Cell Death Research

CIL56 as a Caspase-Independent Lethal Compound in Regulated Cell Death

CIL56 is a synthetic small-molecule compound recognized for its ability to induce caspase-independent regulated cell death (RCD). Unlike apoptosis, which relies on caspase activation, CIL56 triggers iron-dependent oxidative cell death characterized by distinctive lipid peroxidation signatures. Initial phenotypic screening classified it among Caspase-3/7-Independent Lethals (CILs), a group of compounds inducing cell death without activating executioner caspases [2]. In HT-1080 fibrosarcoma and BJeLR engineered fibroblast models, CIL56 caused cell death that was not suppressed by caspase inhibitors (e.g., zVAD-fmk) but was significantly attenuated by lipophilic antioxidants (e.g., α-tocopherol) and iron chelators (e.g., deferoxamine). This pharmacological profile positioned it within non-apoptotic RCD pathways, specifically ferroptosis [2] [5].

A critical feature of CIL56 is its concentration-dependent duality:

  • Low concentrations (≤ 5 µM): Induce ferroptosis, suppressible by ferroptosis inhibitors.
  • Higher concentrations (> 10 µM): Trigger unregulated necrosis, resistant to inhibitors [2].This biphasic response underscored the compound’s utility in distinguishing regulated ferroptosis from passive necrosis.
  • Table 1: CIL56 Screening Profile in Caspase-Independent Lethality Assays
    Cell LineEC₈₀ (μM)Suppression by Fer-1Suppression by DFO
    HT-10805.5Yes (at ≤5 μM)Yes (at ≤5 μM)
    BJeLR4.2PartialPartial
    KBM76.5NoNo (at >10 μM)

Historical Context: Discovery via Modulatory Profiling of Pharmacologically Accessible Mechanisms

CIL56 was identified through a groundbreaking modulatory profiling approach designed to map diverse cell death mechanisms. This methodology evaluated 3,169 lethal compounds for their ability to induce caspase-independent cell death, yielding 56 structurally diverse Caspase-Independent Lethals (CILs). These were subjected to co-treatment with 15 modulators of known cell death pathways (e.g., necrostatin-1 for necroptosis, deferoxamine for ferroptosis) [2].

Modulatory profiling clustered compounds based on changes in lethality potency when exposed to pathway-specific inhibitors. CIL56 exhibited "high modulatability," with its lethality significantly suppressed by:

  • Iron chelators (deferoxamine)
  • Lipophilic antioxidants (α-tocopherol)But not by necroptosis inhibitors (necrostatin-1) [2].
  • Table 2: Modulatory Profiling of CIL56 vs. Reference Compounds
    ModulatorTarget PathwayEffect on CIL56 LethalityEffect on ErastinEffect on RSL3
    Deferoxamine (DFO)FerroptosisSuppression (low conc.)SuppressionSuppression
    α-TocopherolFerroptosisSuppression (low conc.)SuppressionSuppression
    Necrostatin-1NecroptosisNo effectNo effectNo effect
    zVAD-fmkApoptosisNo effectNo effectNo effect

This analysis clustered CIL56 with canonical ferroptosis inducers (e.g., erastin, RSL3), confirming its role in this pathway [2]. Unlike erastin (system xc⁻ inhibitor) or RSL3 (GPX4 inhibitor), however, CIL56 lacked oncogenic RAS selectivity in engineered BJ fibroblast series, suggesting a novel mechanism [2] [3].

Mechanism Elucidation via Genetic Screens

Follow-up genetic interrogation using haploid KBM7 cells revealed CIL56’s unique dependencies. Insertional mutagenesis screens identified four genes essential for CIL56-induced death:

  • ACACA (encodes acetyl-CoA carboxylase 1, ACC1): Rate-limiting enzyme in de novo lipogenesis.
  • ZDHHC5: Palmitoyltransferase involved in protein S-acylation.
  • TECR: Trans-2,3-enoyl-CoA reductase in fatty acid elongation.
  • NADK: NAD kinase generating NADP⁺ for redox balance [3].
  • Table 3: Genetic Dependencies for CIL56-Induced Death
    GeneFunctionEnrichment P-valueResistance in KO Cells
    ACACAMalonyl-CoA synthesis3.6 × 10⁻⁵⁶5-fold increase in EC₅₀
    ZDHHC5Protein palmitoylation6.3 × 10⁻²¹⁸Not tested
    TECRFatty acid elongation1.2 × 10⁻¹³¹Not tested
    NADKNADP⁺ biosynthesis8.8 × 10⁻³¹Not tested

CRISPR/Cas9 knockout of ACACA in HT-1080 cells conferred 5-fold resistance to CIL56 but not to RSL3 or apoptosis inducers (e.g., staurosporine). Pharmacological ACC1 inhibition by TOFA (5-tetradecyloxy-2-furonic acid) similarly suppressed CIL56 lethality, confirming ACC1 as a key sensitizer [3]. Metabolomic profiling revealed CIL56-induced accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids—abrogated by TOFA—indicating disrupted β-oxidation downstream of ACC1 [3] [6].

Role in Ferroptosis and Lipid Metabolism

CIL56’s mechanism diverges from classical ferroptosis inducers:

  • GPX4 degradation: Unlike FIN56 (which promotes GPX4 degradation), CIL56 does not reduce GPX4 levels [2].
  • Lipid peroxidation driver: ACC1-dependent fatty acid accumulation creates substrates for peroxidation. ACC1 knockout cells resist CIL56-induced lipid ROS [3] [6].
  • Synergy with lipid metabolism: CIL56 lethality requires ACSL4 and LPCAT3—enzymes esterifying PUFAs into membrane phospholipids—validated in ACSL4/LPCAT3-mutant KBM7 cells [3] [7].

Thus, CIL56 exemplifies a chemical probe that exploits lipid anabolism to induce ferroptosis, expanding the druggable landscape beyond antioxidant defense targets [1] [7].

Key Compounds Mentioned:

  • CIL56
  • Erastin
  • RSL3
  • FIN56
  • Ferrostatin-1 (Fer-1)
  • Deferoxamine (DFO)
  • TOFA
  • Necrostatin-1
  • zVAD-fmk
  • α-Tocopherol

Properties

Product Name

CIL56

IUPAC Name

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine

Molecular Formula

C23H27N3O5S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2

InChI Key

XYZXEEIUKQGUHB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5

Solubility

Soluble in DMSO

Synonyms

CIL56; CIL-56; CIL 56; CA3; CA-3; CA 3;

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.